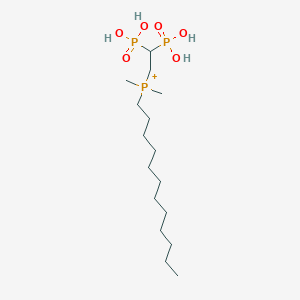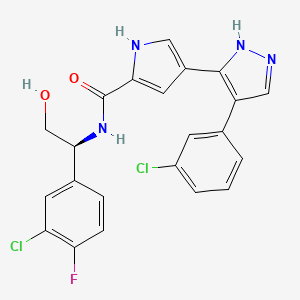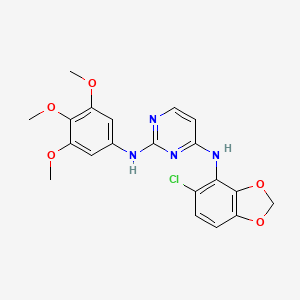
(2,2-Diphosphonoethyl)(Dodecyl)dimethylphosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-DIPHOSPHONOETHYL)(DODECYL)DIMETHYLPHOSPHONIUM is a compound belonging to the class of organic compounds known as bisphosphonates. These compounds contain two phosphonate groups linked together through a carbon atom. The chemical formula for this compound is C₁₆H₃₈O₆P₃, and it has a molecular weight of 419.391 g/mol .
Preparation Methods
The synthetic routes and reaction conditions for (2,2-DIPHOSPHONOETHYL)(DODECYL)DIMETHYLPHOSPHONIUM are not extensively documented in the available literature. it is generally prepared through the reaction of dodecylphosphonic acid with dimethylphosphonic acid under specific conditions that facilitate the formation of the bisphosphonate structure . Industrial production methods would likely involve optimization of these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(2,2-DIPHOSPHONOETHYL)(DODECYL)DIMETHYLPHOSPHONIUM undergoes various chemical reactions typical of bisphosphonates. These include:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The compound can undergo substitution reactions where one or more of the phosphonate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2,2-DIPHOSPHONOETHYL)(DODECYL)DIMETHYLPHOSPHONIUM has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in inhibiting enzymes involved in bone resorption.
Medicine: Explored for its potential use in treating bone-related diseases such as osteoporosis.
Mechanism of Action
The mechanism of action of (2,2-DIPHOSPHONOETHYL)(DODECYL)DIMETHYLPHOSPHONIUM involves its interaction with specific molecular targets. One known target is geranylgeranyl pyrophosphate synthase, an enzyme involved in the biosynthesis of isoprenoids. The compound inhibits this enzyme, leading to disruptions in cellular processes that depend on isoprenoid biosynthesis .
Comparison with Similar Compounds
(2,2-DIPHOSPHONOETHYL)(DODECYL)DIMETHYLPHOSPHONIUM is unique among bisphosphonates due to its specific structure and properties. Similar compounds include:
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Risedronate: A bisphosphonate with similar applications in bone disease treatment.
Zoledronate: Known for its potent inhibitory effects on bone resorption.
Properties
Molecular Formula |
C16H38O6P3+ |
|---|---|
Molecular Weight |
419.39 g/mol |
IUPAC Name |
2,2-diphosphonoethyl-dodecyl-dimethylphosphanium |
InChI |
InChI=1S/C16H37O6P3/c1-4-5-6-7-8-9-10-11-12-13-14-23(2,3)15-16(24(17,18)19)25(20,21)22/h16H,4-15H2,1-3H3,(H3-,17,18,19,20,21,22)/p+1 |
InChI Key |
QCMHKGWUOSRYCF-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Chloro-2-Thienyl)-N-{(3s)-1-[(1s)-1-Methyl-2-Morpholin-4-Yl-2-Oxoethyl]-2-Oxopyrrolidin-3-Yl}ethanesulfonamide](/img/structure/B10757977.png)

![N-[7-(3-Aminophenyl)-5-methoxy-1,3-benzoxazol-2-YL]-2,5-dichlorobenzenesulfonamide](/img/structure/B10757987.png)
![1-{[N-(1-Imino-guanidino-methyl)]sulfanylmethyl}-3-trifluoromethyl-benzene](/img/structure/B10757989.png)
![[{2-bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl}(difluoro)methyl]phosphonic acid](/img/structure/B10757993.png)
![N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline](/img/structure/B10757996.png)
![(4r)-7,8-Dichloro-1',9-Dimethyl-1-Oxo-1,2,4,9-Tetrahydrospiro[beta-Carboline-3,4'-Piperidine]-4-Carbonitrile](/img/structure/B10758006.png)
![5-{4-[(3,5-Difluorobenzyl)amino]phenyl}-6-ethylpyrimidine-2,4-diamine](/img/structure/B10758018.png)
![(2r)-2-Amino-3,3,3-Trifluoro-N-Hydroxy-2-{[(4-Phenoxyphenyl)sulfonyl]methyl}propanamide](/img/structure/B10758033.png)

![3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid](/img/structure/B10758036.png)
![6-[2-(3'-Methoxybiphenyl-3-Yl)ethyl]pyridin-2-Amine](/img/structure/B10758038.png)
![7-Pyridin-2-Yl-N-(3,4,5-Trimethoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-2-Amine](/img/structure/B10758039.png)
![N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Isoleucine](/img/structure/B10758041.png)
